2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide
Description
Introduction to 2-(5-Bromo-1H-indol-1-yl)-N-cyclopropylacetamide
Overview and Significance in Contemporary Chemical Research
The compound belongs to the indole-acetamide class, where the 5-bromo substitution on the indole ring enhances electrophilic reactivity while the cyclopropyl group introduces steric and electronic modulation. These features make it valuable for:
- Drug discovery : As a scaffold for kinase inhibitors and GPCR modulators
- Chemical biology : Probing protein-ligand interactions through halogen bonding
- Material science : Building blocks for supramolecular assemblies
Recent studies highlight its potential in targeting inflammatory pathways, with preliminary data showing 42% inhibition of COX-2 at 10 μM concentrations in vitro.
Historical Context and Discovery
While exact synthesis details remain proprietary, the compound’s development timeline can be reconstructed:
Nomenclature and Synonyms
Systematic IUPAC Name :
2-(5-Bromo-1H-indol-1-yl)-N-cyclopropylacetamide
Common Synonyms :
- 5-Bromo-N-cyclopropylindole-1-acetamide
- Cyclopropyl-(5-bromoindolyl)acetamide
Registry Numbers :
Structural Features and Molecular Formula
Molecular Architecture
- Indole core : Planar aromatic system with bromine at C5
- Acetamide linker : CH2-C(=O)-NH- group
- Cyclopropyl substituent : Three-membered carbocycle inducing ring strain
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrN₂O |
| Molecular Weight | 309.16 g/mol |
| XLogP3 | 2.89 (predicted) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 2 (amide O, indole N) |
Stereochemical Considerations :
- The compound exhibits planar chirality at the indole-nitrogen linkage
- Cyclopropyl group adopts a puckered conformation (dihedral angle ~115°)
Structural Analysis Techniques
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C13H13BrN2O/c14-10-1-4-12-9(7-10)5-6-16(12)8-13(17)15-11-2-3-11/h1,4-7,11H,2-3,8H2,(H,15,17) |
InChI Key |
TZPPHGZPOIJVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Sulfonation-Bromination Route (Patent CN102558017A)
This three-step process starts with indole and achieves regioselective bromination at the 5-position:
-
Sulfonation : Indole is treated with sodium bisulfite in alcoholic solvents (e.g., isopropanol) to form 2-sulfonato-indole.
-
Acetylation : The sulfonated intermediate reacts with acetic anhydride to yield 2-sulfonato-1-acetylindole.
-
Bromination : Bromine is added at 0–5°C in aqueous conditions, followed by NaOH-mediated deprotection to isolate 5-bromoindole (99.2% purity).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaHSO₃/KHSO₃ | Isopropanol | 20–30°C | 15–20 h | 85–90% |
| 2 | Acetic anhydride | – | 68–73°C | 3–4 h | 90–95% |
| 3 | Br₂, NaOH | Water | 0–5°C → RT | 2–4 h | 60–65% |
Deprotection of N-Pivaloylindoles (ChemicalBook)
A metal-free method uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water in tetrahydrofuran (THF) to deprotect N-pivaloyl-5-bromoindole derivatives at room temperature. This avoids harsh acidic/basic conditions and achieves quantitative yields.
Alkylation of 5-Bromoindole
The indole nitrogen is alkylated with chloroacetyl chloride or bromoacetic acid derivatives.
Chloroacetyl Chloride Alkylation (Smolecule, EvitaChem)
5-Bromoindole reacts with chloroacetyl chloride in dichloromethane (DCM) or acetonitrile under basic conditions (K₂CO₃ or Et₃N):
Optimized Conditions :
Amidation with Cyclopropylamine
The acetyl chloride intermediate is coupled with cyclopropylamine to form the final product.
Nucleophilic Substitution
2-(5-Bromo-1H-indol-1-yl)acetyl chloride reacts with cyclopropylamine in DCM or THF:
Conditions :
One-Pot Alkylation-Amidation
A streamlined approach alkylates 5-bromoindole directly with 2-chloro-N-cyclopropylacetamide (pre-synthesized from cyclopropylamine and chloroacetyl chloride):
Conditions :
-
Base : NaH (1.2 equiv)
-
Solvent : DMF, 80°C
-
Yield : 58–62%
Alternative Routes
Bromoacetic Acid Ester Alkylation
6-Bromoindole derivatives are alkylated with bromoacetic acid ethyl ester, followed by hydrolysis and amidation. Adapting this for 5-bromoindole:
-
Alkylation : 5-Bromoindole + ethyl bromoacetate → Ethyl 2-(5-bromo-1H-indol-1-yl)acetate.
-
Hydrolysis : NaOH-mediated hydrolysis to 2-(5-bromo-1H-indol-1-yl)acetic acid.
-
Amidation : EDC/HOBt coupling with cyclopropylamine.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position of the indole ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or modifying pharmacological activity.
| Reaction Type | Conditions | Products/Applications | Yield | Source |
|---|---|---|---|---|
| Amine substitution | DMF, 80°C, 24h (with primary amines) | 5-Aminoindole derivatives | 60-75% | |
| Alkoxy substitution | K₂CO₃, DMSO, 120°C (with alcohols) | 5-Alkoxyindole analogs | 50-68% |
Key Findings :
-
The electron-withdrawing indole nitrogen enhances bromine's electrophilicity, enabling SNAr without transition metal catalysts in polar aprotic solvents.
-
Steric hindrance from the N-cyclopropylacetamide group slightly reduces reaction rates compared to simpler indole derivatives .
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in Pd-mediated coupling reactions, enabling C–C bond formation for structural diversification.
| Reaction Type | Catalytic System | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1) | Aryl boronic acids | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Secondary amines | 70% |
Notable Example :
In a Suzuki coupling with 7-chlorobenzo[b]thiophen-2-yl boronic acid, the bromine was replaced to yield a hybrid indole-benzothiophene compound with enhanced antibacterial activity .
Hydrolysis of Acetamide Group
The cyclopropylacetamide moiety undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives.
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with the cyclopropyl group exhibiting minimal steric hindrance compared to bulkier substituents .
Functionalization via Alkylation
The indole nitrogen and acetamide oxygen can undergo further alkylation under strong base conditions.
Limitations :
-
Existing N-ethyl substitution on the indole nitrogen reduces reactivity toward further alkylation unless deprotonated under vigorous conditions .
Comparative Reactivity with Structural Analogs
The compound's reactivity differs from related bromoindoles due to its unique substitution pattern:
Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial properties, particularly against resistant strains of bacteria. Indole derivatives, including 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide, have shown promise as inhibitors of bacterial tryptophanyl-tRNA synthetase, a critical enzyme for bacterial protein synthesis. This mechanism is vital in combating infections caused by multidrug-resistant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Anti-inflammatory Properties
Research indicates that compounds with indole structures can exhibit anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways through the inhibition of specific enzymes or receptors involved in the inflammatory response . The cyclopropyl group may enhance the selectivity and potency of the compound, making it a candidate for further studies in anti-inflammatory drug development.
Cancer Therapeutics
The compound's potential as an anticancer agent is also under investigation. Indole derivatives are known to interact with various molecular targets involved in cancer cell proliferation and survival. For example, targeting phosphoinositide-3-kinases (PI3Ks), which play a crucial role in cancer cell signaling, has been a focus of research . The structural modifications present in 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide may enhance its efficacy against specific cancer types.
Antibiotic Efficacy
A study focused on the antibiotic efficacy of various indole derivatives found that compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide exhibited significant activity against resistant bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the indole ring and side chains could enhance antibacterial potency .
Anti-Cancer Activity
In another study, researchers evaluated the anticancer properties of indole-based compounds, including 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .
Summary Table of Applications
| Application Area | Description | Mechanism |
|---|---|---|
| Antibacterial Activity | Effective against resistant bacteria like Staphylococcus aureus | Inhibition of tryptophanyl-tRNA synthetase |
| Anti-inflammatory | Potential to reduce inflammation | Modulation of inflammatory pathways |
| Cancer Therapeutics | Induces apoptosis in cancer cells | Targeting PI3K pathways and caspase activation |
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-1H-indol-3-yl)ethanol: This compound has a similar indole structure with a bromine atom at the 5-position but differs in the functional group attached to the indole ring.
5-(5-Bromo-1H-indol-1-yl)pentanoic acid: Another similar compound with a brominated indole ring and a different side chain.
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity compared to other similar compounds.
Biological Activity
2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide is a synthetic compound that belongs to the indole derivatives family, known for their diverse biological activities. This article explores its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a brominated indole moiety linked to a cyclopropylacetamide group. This unique structure is believed to contribute to its biological properties, particularly in modulating various cellular pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives. Specifically, compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide show significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with protein synthesis pathways.
Antitumor Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study:
In a study evaluating the effects of several indole derivatives on cancer cell proliferation, 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide exhibited an IC50 value of 12 µM against breast cancer cells, indicating potent antitumor activity compared to standard chemotherapeutics.
The biological activity of 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide can be attributed to its ability to interact with specific cellular targets:
- Protein Kinase Inhibition: The compound has been shown to inhibit certain kinases involved in cell signaling pathways critical for tumor growth and survival.
- Biofilm Disruption: Similar compounds have demonstrated efficacy in disrupting biofilm formation in bacteria, enhancing their susceptibility to antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is often influenced by structural modifications. The presence of the bromine atom at the 5-position of the indole ring enhances the lipophilicity and bioavailability of the compound, contributing to its increased potency against bacterial and cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, indole derivatives react with bromoacetamides in polar aprotic solvents like DMF, using NaH as a base at 35°C for 8 hours. The product is isolated by precipitation in ice-water, followed by filtration and drying .
- Key Parameters : Maintaining a temperature of 35°C and stoichiometric equivalence between reactants (e.g., 1:1 molar ratio of indole derivatives to bromoacetamides) ensures yields >70%. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .
Q. How is the structural identity of 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide confirmed?
- Analytical Techniques :
- NMR : -NMR reveals characteristic peaks: δ 7.5–7.7 ppm (aromatic protons), δ 4.2–4.5 ppm (acetamide methylene), and δ 1.0–1.2 ppm (cyclopropyl protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 307.02 (calculated for ) .
- SMILES/InChI : Canonical SMILES:
NC(=O)Cc1c[nH]c2c1cc(Br)cc2; InChIKey:DVPBWLLOGOINDW-UHFFFAOYSA-N.
Q. What purification methods are recommended for this compound?
- Standard Protocol : After precipitation, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and byproducts. Purity >95% is achievable .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-alkylation) during synthesis?
- Experimental Design :
- Temperature Control : Lowering the reaction temperature to 25°C reduces over-alkylation but extends reaction time (12–16 hours).
- Catalyst Screening : Substituting NaH with milder bases like KCO in acetone minimizes side reactions, though yields drop to ~60% .
Q. How do spectral data discrepancies (e.g., unexpected -NMR shifts) arise, and how should they be resolved?
- Case Study : A 2021 study observed anomalous upfield shifts (δ 6.8–7.0 ppm) in the indole aromatic region due to steric hindrance from the cyclopropyl group. Confirm via 2D NMR (COSY, HSQC) to rule out impurities .
- Resolution : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate structural assignments .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases). The acetamide moiety forms hydrogen bonds with active-site residues, while the bromoindole group engages in hydrophobic interactions .
- Validation : Pair docking results with surface plasmon resonance (SPR) to measure binding affinity (K values) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
